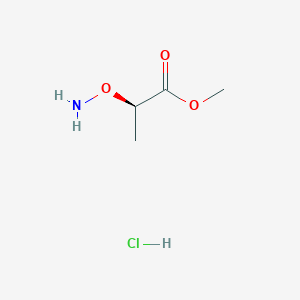

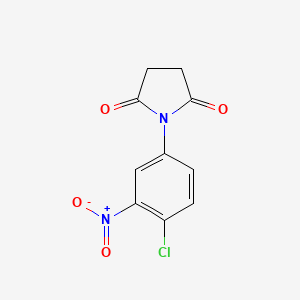

Methyl (2R)-2-aminooxypropanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

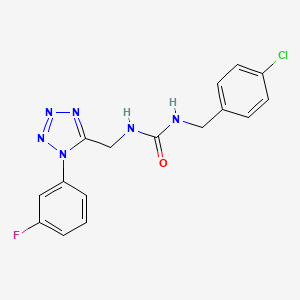

Methyl (2R)-2-aminooxypropanoate hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MAP is a derivative of hydroxylamine and has a chiral center, making it an attractive molecule for various applications in organic chemistry, biochemistry, and pharmaceutical research. In

Applications De Recherche Scientifique

Coordination Compounds and Spectroscopy

Methyl (2R)-2-aminooxypropanoate hydrochloride has been studied for its interaction with palladium(II), revealing its ability to form chelates and coordinate through the nitrogen atom of the aminooxy group. This property makes it a potential ligand for developing new coordination compounds, which could have applications in catalysis, materials science, and medicinal chemistry (Warnke & Trojanowska, 1993).

Esterification and Methylation Techniques

Research has explored the use of Methyl (2R)-2-aminooxypropanoate hydrochloride in the preparation of methyl esters, highlighting its role in the esterification of acids. This application is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Radin, Hajra, & Akahori, 1960).

Glycolipid Analysis

The compound has contributed to the development of methodologies for analyzing aminosugar linkages in glycolipids. This research is significant for understanding complex biological systems and could impact the study of cell membranes, signaling pathways, and disease mechanisms (Stellner, Saito, & Hakomori, 1973).

Herbicide Mechanism of Action

Methyl (2R)-2-aminooxypropanoate hydrochloride's derivative, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, has been analyzed for its herbicidal activity and mechanism of action. Understanding how these compounds interact with plant physiology helps in designing more effective and environmentally friendly herbicides (Shimabukuro et al., 1978).

Amino Acid Derivatives Synthesis

The utility of Methyl (2R)-2-aminooxypropanoate hydrochloride in synthesizing amino acid methyl ester hydrochlorides has been demonstrated. This method is beneficial for producing derivatives with potential applications in peptide synthesis, drug development, and other areas of organic chemistry (Li & Sha, 2008).

Propriétés

IUPAC Name |

methyl (2R)-2-aminooxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYDMIDEVVKHLP-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)

![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

![2-Ethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B2877982.png)

![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)